1-(3-Bromo-5-chloropyridin-2-YL)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDSIEIWWORMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857414 | |
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270517-77-5 | |
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine (CAS No. 1432754-20-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-5-chloropyridin-2-YL)ethanamine is a substituted pyridine derivative recognized as a key building block in synthetic chemistry. Its structural features, including the bromine and chlorine substitutions on the pyridine ring and the chiral aminomethyl group, make it a valuable intermediate in the development of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the discovery of novel therapeutic agents.
Physicochemical Properties
The compound is most commonly available as its hydrochloride salt. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 1432754-20-5 | ChemScene |
| Chemical Name | This compound hydrochloride | MySkinRecipes[1] |
| Molecular Formula | C₇H₉BrCl₂N₂ | MySkinRecipes[1] |
| Molecular Weight | 271.97 g/mol | MySkinRecipes[1] |
| Form | Solid | Sigma-Aldrich |
| Storage | Room temperature | MySkinRecipes[1] |
Synthesis
While specific, detailed, publicly available experimental protocols for the synthesis of this compound are limited, a general synthetic approach can be inferred from standard organic chemistry principles and related patent literature involving similar structures. The synthesis would likely begin with a suitable pyridine precursor, followed by a series of reactions to introduce the bromo, chloro, and ethanamine functionalities.
A plausible synthetic workflow is outlined below.
Caption: A generalized synthetic pathway for this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound and its hydrochloride salt would typically involve a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the substitution pattern on the pyridine ring and the presence of the ethanamine side chain.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Applications in Drug Discovery and Agrochemical Research
This compound serves as a crucial intermediate in the synthesis of biologically active molecules.
Kinase Inhibitors
The primary application of this compound is in the development of kinase inhibitors for targeted cancer therapies.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The structure of this compound provides a scaffold that, when further functionalized, can selectively bind to the active site of specific kinases, thereby inhibiting their activity and disrupting cancer cell proliferation and survival.
The general workflow for utilizing this intermediate in a drug discovery program is depicted below.
Caption: Workflow for the use of the title compound in drug discovery.
While the specific kinase targets for inhibitors derived from this intermediate are not explicitly detailed in the available literature, the general mechanism of action for such inhibitors involves blocking the phosphorylation cascade within cancer cells.
Caption: General mechanism of action for a kinase inhibitor.
Agrochemicals
This compound is also utilized in agrochemical research for the design of novel pesticides.[1] The halogenated pyridine core is a common feature in many modern insecticides and fungicides. The amine functionality allows for further chemical modifications to develop compounds with improved efficacy, selectivity, and environmental safety profiles.
Safety and Handling
As with all laboratory chemicals, this compound and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of kinase inhibitors for oncology and novel agrochemicals highlights its importance in modern chemical research and development. Further exploration of its synthetic applications is likely to lead to the discovery of new and improved therapeutic agents and crop protection products.
References
Technical Guidance: Solubility Profile of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of 1-(3-bromo-5-chloropyridin-2-yl)ethanamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document provides a framework for its empirical determination. It includes a discussion of general solubility principles for halogenated pyridine derivatives, a comprehensive, standardized experimental protocol for solubility assessment, and a guide to solvent selection. The provided workflows and diagrams are intended to support researchers in establishing a robust solubility profile for this compound in various organic solvents, a critical step in process development, formulation, and further synthetic applications.
Introduction
This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of pharmaceutically active molecules.[1] Its structural features, including the bromine and chlorine substituents on the pyridine ring and the primary amine group, significantly influence its physicochemical properties, most notably its solubility. Understanding the solubility of this intermediate in a range of organic solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and for the development of analytical methods.
This guide provides a comprehensive overview of the factors influencing the solubility of this compound and outlines detailed experimental procedures for its quantitative determination.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and related structures is presented below. These properties are essential for understanding its solubility behavior.
| Property | Value/Information | Source |
| Molecular Formula | C7H8BrClN2 | ChemScene |
| Molecular Weight | 235.51 g/mol | PubChem |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Structure | Halogenated pyridine with an ethanamine substituent | General Chemical Knowledge |
| Primary Use | Intermediate in pharmaceutical synthesis | [1] |
General Solubility Considerations for Halogenated Pyridines
The solubility of this compound is governed by the principle of "like dissolves like." The presence of the polar pyridine ring and the primary amine group suggests potential solubility in polar solvents. However, the bromo and chloro substituents, along with the overall molecular structure, introduce nonpolar characteristics.
A logical workflow for selecting appropriate solvents for solubility testing is outlined below.
Caption: Solvent selection workflow for solubility testing.
Experimental Protocol for Solubility Determination
The following is a standardized protocol for determining the solubility of this compound in a given organic solvent using the isothermal equilibrium method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The general workflow for determining solubility is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Data Presentation
While specific data is unavailable, the results from the experimental protocol should be presented in a clear, tabular format for easy comparison. An example template is provided below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Methanol | 25 | Experimental Value | Calculated Value | |
| Ethanol | 25 | Experimental Value | Calculated Value | |
| Acetonitrile | 25 | Experimental Value | Calculated Value | |
| Dichloromethane | 25 | Experimental Value | Calculated Value | |
| Toluene | 25 | Experimental Value | Calculated Value | |
| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical development. Although quantitative data is not readily published, this guide provides a robust framework for its determination. By following the outlined experimental protocols and considering the general principles of solubility, researchers can generate reliable data to support process optimization, formulation development, and other research activities. It is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents due to its structural features. However, empirical determination is essential for accurate characterization.
References
Stability Studies of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the recommended stability studies for the novel compound 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine. Due to the absence of specific stability data for this molecule in publicly available literature, this document outlines a robust, scientifically-grounded approach based on the known stability profiles of related chemical classes, including halogenated pyridines and aminopyridines. The guide details forced degradation protocols, potential degradation pathways, and appropriate analytical methodologies for the comprehensive stability assessment of this compound, in accordance with ICH guidelines.
Introduction
This compound is a substituted aminopyridine derivative. The presence of bromo and chloro substituents on the pyridine ring, along with a primary amine in the side chain, suggests potential susceptibility to various degradation pathways, including hydrolysis, oxidation, and photolysis. Understanding the intrinsic stability of this molecule is crucial for its potential development as a pharmaceutical candidate. Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1] This guide provides a framework for conducting these critical studies.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound and its Analogs
| Property | Predicted Value/Information | Source |
| Molecular Formula | C7H9BrCl2N2 (as HCl salt) | ChemScene |
| Molecular Weight | 271.97 g/mol (as HCl salt) | ChemScene |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds |
| pKa | The pyridine nitrogen and the primary amine will have distinct pKa values, influencing solubility at different pHs. | General chemical principles |
| Solubility | Expected to have some aqueous solubility, particularly at acidic pH where the amines are protonated. | General chemical principles |
| LogP | The presence of two halogens suggests a degree of lipophilicity. | General chemical principles |
Proposed Forced Degradation Studies: Experimental Protocols
Forced degradation studies should be conducted on a single batch of this compound to evaluate its intrinsic stability.[2] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative and can be adequately characterized.[3]
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent system (e.g., acetonitrile:water). Aliquots of this stock solution will be subjected to the stress conditions outlined below. A control sample, protected from the stress conditions, should be analyzed concurrently.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Protocol: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Conditions: Store at 60°C for up to 7 days, with samples taken at intermediate time points (e.g., 1, 3, 5, and 7 days).
-
Neutralization: Prior to analysis, neutralize the samples with an appropriate amount of 0.1 M NaOH.
-
-
Alkaline Hydrolysis:
-
Protocol: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Conditions: Store at 60°C for up to 7 days, with samples taken at intermediate time points.
-
Neutralization: Neutralize the samples with an appropriate amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Protocol: Mix the stock solution with an equal volume of purified water.
-
Conditions: Store at 60°C for up to 7 days, with samples taken at intermediate time points.
-
Oxidative Degradation
-
Protocol: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Conditions: Store at room temperature for up to 7 days, protected from light, with samples taken at intermediate time points.
Photolytic Degradation
-
Protocol: Expose the stock solution in a photostability chamber.
-
Conditions: The sample should be exposed to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Thermal Degradation
-
Protocol: Subject the solid drug substance to dry heat.
-
Conditions: Store the solid sample in an oven at 80°C for up to 7 days, with samples taken at intermediate time points.
Potential Degradation Pathways
Based on the chemical structure of this compound and literature on related compounds, several degradation pathways can be postulated.
Hydrolysis
The C-Cl and C-Br bonds on the pyridine ring are potential sites for nucleophilic substitution by water or hydroxide ions, leading to the formation of hydroxypyridine derivatives. The hydrolysis of 2-chloropyridine to 2-hydroxypyridine is a known reaction.[4] Therefore, dehalogenation is a likely degradation pathway under hydrolytic stress.
Oxidation
The primary amine group is susceptible to oxidation. Oxidation of aminopyridines can lead to the formation of nitropyridines.[5][6] The pyridine ring itself can also be oxidized, potentially leading to ring opening.
Photodegradation
Halogenated pyridines are known to undergo photolytic dehalogenation.[7] This process often involves the formation of radical intermediates and can lead to a variety of degradation products, including the replacement of a halogen with a hydroxyl group.
Recommended Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method with UV/photodiode array (PDA) detection is the recommended primary analytical technique.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan of the parent compound (e.g., 254 nm). PDA detection is recommended to monitor for peak purity. |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method development should focus on achieving adequate resolution between the parent peak and all degradation product peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the structural elucidation of degradation products, LC-MS/MS is an indispensable tool.[8] The developed HPLC method can be adapted for LC-MS by using volatile mobile phase additives (e.g., formic acid or ammonium acetate). High-resolution mass spectrometry (HRMS) will be valuable for determining the elemental composition of the degradation products.[8]
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be tabulated to show the percentage of the parent compound remaining and the percentage of each degradation product formed under each stress condition over time.
Table 3: Example Data Summary Table for Forced Degradation Studies
| Stress Condition | Time (days) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 | Mass Balance (%) |
| Control | 7 | 100 | ND | ND | 100 |
| 0.1 M HCl, 60°C | 1 | 95.2 | 2.1 | 1.5 | 98.8 |
| 3 | 85.7 | 5.8 | 4.3 | 95.8 | |
| 7 | 70.1 | 12.3 | 9.8 | 92.2 | |
| 0.1 M NaOH, 60°C | 1 | ... | ... | ... | ... |
| 3% H2O2, RT | 1 | ... | ... | ... | ... |
| Photolysis (ICH Q1B) | - | ... | ... | ... | ... |
| Thermal (80°C) | 7 | ... | ... | ... | ... |
| ND: Not Detected |
Mass balance should be calculated to ensure that all degradation products are accounted for. A mass balance between 95% and 105% is generally considered acceptable.
Conclusion
This technical guide provides a comprehensive framework for conducting stability studies on this compound. By following the detailed experimental protocols and utilizing the recommended analytical methodologies, researchers and drug development professionals can gain a thorough understanding of the stability profile of this compound. The information generated from these studies will be critical for formulation development, establishment of storage conditions, and regulatory submissions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photolytic removal and mineralisation of 2-halogenated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
"isomers and enantiomers of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine"
An In-depth Technical Guide to the Isomers and Enantiomers of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral synthetic building block of significant interest in medicinal and agrochemical research. Its utility as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors, underscores the importance of understanding its stereochemistry.[1] This technical guide provides a comprehensive overview of the isomers and enantiomers of this compound, detailing its structural features, physicochemical properties, and established methodologies for its synthesis and chiral separation. The document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel bioactive molecules incorporating this versatile pyridine scaffold.
Introduction to Stereochemistry
The biological activity of chiral molecules is often intrinsically linked to their three-dimensional structure. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to synthesize and isolate stereochemically pure compounds is paramount in modern drug discovery. This compound possesses a single stereocenter at the carbon atom bearing the amino group, giving rise to a pair of enantiomers, designated as (R) and (S).
The structural relationship between these enantiomers is depicted below.
Physicochemical Properties
Precise physicochemical data for the free base form of this compound and its individual enantiomers are not extensively reported in publicly available literature. However, data for the racemic hydrochloride salt is available from commercial suppliers and provides a baseline for its characterization.
| Property | Value | Source / Notes |
| Chemical Formula | C₇H₉BrCl₂N₂ (as HCl salt) | [1][2] |
| Molecular Weight | 271.97 g/mol (as HCl salt) | [1][2] |
| CAS Number | 1432754-20-5 (Racemic HCl Salt) | [1][2][3] |
| CAS Number | 1259882-26-2 ((S)-enantiomer) | [4] |
| Appearance | Solid / Powder | Inferred from related compounds like 3-Bromo-5-chloropyridine which is a powder.[5] |
| Melting Point | Not Reported | Data for the related precursor, 3-Bromo-5-chloropyridine, is 77-81 °C.[5] |
| Solubility | Not Reported | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt is likely to have some aqueous solubility. |
| Specific Optical Rotation | Not Reported | This is a critical parameter for characterizing the pure enantiomers and would need to be determined experimentally. |
Synthesis and Enantioselective Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis to directly form a specific enantiomer, or synthesis of the racemate followed by chiral resolution.
Asymmetric Synthesis via Chiral Auxiliary
A robust method for preparing chiral amines is the diastereoselective addition of an organometallic reagent to a chiral sulfinylimine. This approach, adapted from methods used for synthesizing the parent compound 1-(pyridin-2-yl)ethan-1-amine, offers high stereochemical control.[6] The precursor ketone, 1-(3-bromo-5-chloropyridin-2-yl)ethanone, can be synthesized from 3-bromo-5-chloropyridine via metallation and subsequent acylation.
Experimental Protocol: Asymmetric Synthesis
-
Imine Formation: To a solution of 1-(3-bromo-5-chloropyridin-2-yl)ethanone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in an anhydrous solvent such as THF, add titanium(IV) ethoxide (2.0 eq). Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS for the formation of the N-tert-butanesulfinyl imine.
-
Diastereoselective Addition: Cool the reaction mixture to -78 °C. Slowly add a solution of methylmagnesium bromide (1.5 eq) in diethyl ether. Stir the reaction at this temperature for 3-6 hours until the starting imine is consumed.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting diastereomeric product can be purified by column chromatography.
-
Auxiliary Cleavage: Dissolve the purified sulfinamide product in a suitable solvent like methanol or dioxane. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature for 1-2 hours.
-
Isolation: Remove the solvent under reduced pressure to yield the hydrochloride salt of the desired enantiomerically enriched amine. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Chiral Resolution via HPLC
An alternative and widely used method for obtaining pure enantiomers is the separation of a racemic mixture using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving chiral amines.[7][8]
Experimental Protocol: Chiral HPLC Resolution
-
System Preparation: Utilize an HPLC system equipped with a polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase Selection: Prepare a mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine) are often used to improve peak shape for basic analytes.[9] A typical starting condition could be 90:10 (v/v) Hexane:Isopropanol with 0.1% diethylamine.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Method Development: Inject a small volume (5-10 µL) of the sample. Optimize the mobile phase composition and flow rate (typically 0.5-1.5 mL/min) to achieve baseline separation of the two enantiomeric peaks.
-
Preparative Separation: Once an analytical method is established, scale up to a semi-preparative or preparative column to isolate larger quantities of each enantiomer.
-
Fraction Collection and Analysis: Collect the fractions corresponding to each separated peak. Analyze the purity of the collected fractions by re-injecting them onto the analytical column to confirm enantiomeric purity. Remove the solvent to obtain the isolated, enantiopure amines.
Biological Context and Applications
The primary driver for the synthesis of this compound and its enantiomers is their application as building blocks in drug discovery. The molecule is explicitly cited as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapy.[1]
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors function by blocking the active site of these enzymes, thereby interrupting the signaling cascade that promotes tumor growth and survival. The specific stereochemistry of an inhibitor is often crucial for achieving high potency and selectivity, as the chiral center dictates the precise orientation of the molecule within the enzyme's binding pocket.
Conclusion
This compound is a valuable chiral intermediate whose stereoisomers are critical for the development of selective and potent bioactive molecules. While comprehensive physicochemical data on the individual enantiomers remain to be fully published, established methodologies for asymmetric synthesis and chiral resolution provide clear pathways to access these materials in high enantiopurity. The protocols and data presented in this guide offer a foundational resource for chemists and pharmacologists working to leverage this important molecular scaffold in the pursuit of novel therapeutics. Further experimental characterization of the pure enantiomers is warranted to fully support their application in drug development programs.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. 1432754-20-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1259882-26-2|(S)-1-(3-Bromo-5-chloropyridin-2-yl)ethanamine|BLD Pharm [bldpharm.com]
- 5. 3-溴-5-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
The Rising Potential of Bromo-Chloro-Pyridinyl Compounds in Therapeutic Development: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The strategic introduction of halogen substituents, such as bromine and chlorine, onto the pyridinyl scaffold has emerged as a powerful approach to modulate the physicochemical properties and enhance the biological activity of these compounds. This technical guide provides a comprehensive overview of the current research on novel bromo-chloro-pyridinyl compounds, with a focus on their potential anticancer, antimicrobial, and anti-inflammatory activities. This document details the experimental methodologies used to evaluate these activities, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.
Anticancer Activity of Bromo-Chloro-Pyridinyl and Related Compounds
Several studies have highlighted the potent cytotoxic effects of bromo- and chloro-substituted pyridinyl and related heterocyclic compounds against various cancer cell lines. The data suggests that the nature and position of the halogen atoms, along with other substituents, play a crucial role in their anticancer efficacy.
Table 1: In Vitro Anticancer Activity of Bromo-Chloro-Pyridinyl and Related Compounds
| Compound ID | Structure/Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5c | 5-Bromo-pyrimidine derivative | Hela | MTT | 0.04 ± 0.01 | |
| A549 | MTT | 0.08 ± 0.02 | |||
| MCF-7 | MTT | 0.12 ± 0.03 | |||
| 5e | 5-Bromo-pyrimidine derivative | Hela | MTT | 0.06 ± 0.01 | |
| A549 | MTT | 0.05 ± 0.01 | |||
| MCF-7 | MTT | 0.09 ± 0.02 | |||
| 6d | 5-Bromo-pyrimidine derivative | Hela | MTT | 0.09 ± 0.02 | |
| A549 | MTT | 0.11 ± 0.03 | |||
| MCF-7 | MTT | 0.15 ± 0.04 | |||
| 6g | 5-Bromo-pyrimidine derivative | Hela | MTT | 0.07 ± 0.02 | |
| A549 | MTT | 0.09 ± 0.02 | |||
| MCF-7 | MTT | 0.13 ± 0.03 | |||
| 6h | 5-Bromo-pyrimidine derivative | Hela | MTT | 0.05 ± 0.01 | |
| A549 | MTT | 0.07 ± 0.01 | |||
| MCF-7 | MTT | 0.11 ± 0.02 | |||
| 2f | Ciminalum–thiazolidinone hybrid | NCI-60 Panel | SRB | GI50: 2.80 | [1] |
| 2h | Ciminalum–thiazolidinone hybrid | NCI-60 Panel | SRB | GI50: 1.57 | [1] |
Antimicrobial Activity of Bromo-Chloro-Pyridinyl and Related Compounds
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Bromo-chloro-pyridinyl compounds have demonstrated promising activity against a range of bacterial and fungal strains.
Table 2: In Vitro Antimicrobial Activity of Bromo-Chloro-Pyridinyl and Related Compounds
| Compound ID | Structure/Class | Microorganism | Assay | MIC (µg/mL) | Reference |
| 5a | 5-Bromo-pyrimidine derivative | S. aureus | Broth Dilution | 6.25 | |
| S. faecalis | Broth Dilution | 12.5 | |||
| E. coli | Broth Dilution | 25 | |||
| 5c | 5-Bromo-pyrimidine derivative | S. aureus | Broth Dilution | 3.12 | |
| S. faecalis | Broth Dilution | 6.25 | |||
| E. coli | Broth Dilution | 12.5 | |||
| 5e | 5-Bromo-pyrimidine derivative | S. aureus | Broth Dilution | 6.25 | |
| S. faecalis | Broth Dilution | 12.5 | |||
| E. coli | Broth Dilution | 25 | |||
| 6b | 5-Bromo-pyrimidine derivative | S. aureus | Broth Dilution | 12.5 | |
| S. faecalis | Broth Dilution | 25 | |||
| E. coli | Broth Dilution | 50 | |||
| 6d | 5-Bromo-pyrimidine derivative | S. aureus | Broth Dilution | 6.25 | |
| S. faecalis | Broth Dilution | 12.5 | |||
| E. coli | Broth Dilution | 25 | |||
| 6h | 5-Bromo-pyrimidine derivative | S. aureus | Broth Dilution | 3.12 | |
| S. faecalis | Broth Dilution | 6.25 | |||
| E. coli | Broth Dilution | 12.5 | |||
| 12a | Pyridine derivative | E. coli | Broth Dilution | 0.0195 | [2] |
| B. mycoides | Broth Dilution | <0.0048 | [2] | ||
| C. albicans | Broth Dilution | <0.0048 | [2] | ||
| 15 | Thienopyridine derivative | E. coli | Broth Dilution | >0.0048 | [2] |
| B. mycoides | Broth Dilution | 0.0098 | [2] | ||
| C. albicans | Broth Dilution | 0.039 | [2] |
Anti-inflammatory Activity of Bromo-Chloro-Pyridinyl and Related Compounds
Chronic inflammation is implicated in a wide range of diseases. Certain substituted pyridine derivatives have been investigated for their potential to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.
Table 3: In Vitro Anti-inflammatory Activity of Substituted Pyridine Derivatives
| Compound ID | Structure/Class | Target | Assay | IC50 (µM) | Reference |
| NTD1 | Pyridine-based thiadiazole | COX-2 | In silico docking | -8.5 (Binding Energy, kcal/mol) | [3] |
| NTD2 | Pyridine-based thiadiazole | COX-2 | In silico docking | -8.5 (Binding Energy, kcal/mol) | [3] |
| NTD3 | Pyridine-based thiadiazole | COX-2 | In silico docking | -8.4 (Binding Energy, kcal/mol) | [3] |
Note: The data for anti-inflammatory activity is based on in silico studies and indicates binding affinity rather than a direct inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols cited in this guide.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-chloro-pyridinyl compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the compound that completely inhibits the visible growth of a microorganism is determined.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the bromo-chloro-pyridinyl compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The inhibition of the conversion of arachidonic acid to prostaglandins by COX enzymes is measured.
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and the test compounds at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control. Pre-incubate the mixture.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture for a specific time at 37°C.
-
Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these novel compounds is critical for their development as therapeutic agents. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by bromo-chloro-pyridinyl compounds and a typical experimental workflow for their biological evaluation.
Apoptosis Signaling Pathway
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Bromo-chloro-pyridinyl compounds may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1-(3-bromo-5-chloropyridin-2-yl)ethanamine as a key intermediate in the synthesis of novel agrochemicals. This document outlines its potential applications, provides a representative experimental protocol for its derivatization, and includes visualizations to aid in conceptualizing its role in synthetic workflows.
Application Notes
This compound is a halogenated pyridine derivative recognized for its potential as a building block in the development of new bioactive molecules. While its use is noted in the synthesis of pharmaceutical agents, particularly kinase inhibitors, it also holds significant promise in the field of agrochemical research for the design of novel pesticides with improved efficacy and environmental profiles[1]. The presence of a primary amine group allows for a wide range of chemical modifications, making it a versatile scaffold for creating libraries of compounds for high-throughput screening[1].
The core structure, featuring a bromo- and chloro-substituted pyridine ring, is a common toxophore in various commercial pesticides. The ethylamine side chain provides a key point of attachment for introducing further diversity and modulating the physicochemical and biological properties of the final compound. The nucleophilic primary amine can readily undergo reactions such as acylation, alkylation, and reductive amination to generate a diverse array of derivatives. These derivatives can be screened for insecticidal, fungicidal, or herbicidal activity.
Physicochemical Data of Starting Material
For ease of reference, the key physicochemical properties of the hydrochloride salt of the title compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1432754-20-5 | [1] |
| Molecular Formula | C₇H₉BrCl₂N₂ | [1] |
| Molecular Weight | 271.97 g/mol | [1] |
| Purity | ≥95% | [1] |
| Storage Conditions | Room temperature | [1] |
Experimental Protocols
General Protocol for Acylation
Objective: To synthesize an N-[1-(3-bromo-5-chloropyridin-2-yl)ethyl]amide derivative as a potential agrochemical candidate.
Materials:
-
This compound hydrochloride
-
Acylating agent (e.g., an acid chloride or anhydride)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq) and the aprotic solvent.
-
Neutralization: Add the base (2.2 eq) to the suspension and stir until the starting material fully dissolves. This step is to neutralize the hydrochloride salt and liberate the free amine.
-
Acylation: Cool the solution to 0 °C using an ice bath. Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[1-(3-bromo-5-chloropyridin-2-yl)ethyl]amide derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the logical flow of utilizing this compound in agrochemical synthesis and a typical experimental workflow.
Caption: Logical workflow for developing agrochemicals from the starting intermediate.
Caption: A typical experimental workflow for the acylation of the title compound.
References
Application of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine as a Pharmaceutical Intermediate in the Synthesis of Lorlatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-5-chloropyridin-2-yl)ethanamine is a critical chiral building block in the synthesis of advanced pharmaceutical agents. Its unique structural features, including a halogenated pyridine ring and a chiral ethylamine side chain, make it a valuable intermediate for creating complex molecules with high specificity for biological targets. This application note details its primary use in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor. Lorlatinib is an FDA-approved therapeutic for the treatment of specific types of non-small cell lung cancer (NSCLC).
The core value of this compound lies in its role as a key fragment for the construction of the macrocyclic structure of Lorlatinib, which is essential for its potent and selective inhibitory activity against ALK and ROS1 kinases, including various resistance mutations.
Application in the Synthesis of Lorlatinib
The synthesis of Lorlatinib is a multi-step process where the chirality of this compound is crucial for the final stereochemistry of the drug, which in turn is critical for its biological activity. The (R)-enantiomer of the intermediate is specifically used.
The primary application involves a nucleophilic substitution reaction where the amino group of (R)-1-(3-bromo-5-chloropyridin-2-yl)ethanamine reacts with a suitable electrophile to form a key amide bond, leading to the formation of a larger, more complex intermediate. This intermediate then undergoes further transformations, including a Suzuki coupling and a subsequent macrocyclization, to yield the final Lorlatinib molecule.
Synthetic Pathway Overview
The following diagram outlines the key steps in the synthesis of a Lorlatinib precursor, highlighting the role of this compound.
Experimental Protocols
The following are representative experimental protocols for key transformations involving this compound in the synthesis of a Lorlatinib precursor.
Protocol 1: Synthesis of (R)-1-(3-bromo-5-chloropyridin-2-yl)ethan-1-amine
This protocol describes the asymmetric reduction of the corresponding ketone to yield the chiral amine intermediate.
Materials:
-
1-(3-bromo-5-chloropyridin-2-yl)ethan-1-one
-
Ketoreductase enzyme
-
Formate dehydrogenase
-
NADH
-
Buffer solution (e.g., potassium phosphate buffer)
-
Organic solvent (e.g., methyl tert-butyl ether)
Procedure:
-
To a solution of 1-(3-bromo-5-chloropyridin-2-yl)ethan-1-one in a suitable buffer, add the ketoreductase, formate dehydrogenase, and NADH.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours, monitoring the reaction progress by HPLC.
-
Upon completion, extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired (R)-enantiomer.
Protocol 2: Amide Coupling to form a Lorlatinib Precursor
This protocol details the coupling of (R)-1-(3-bromo-5-chloropyridin-2-yl)ethan-1-amine with a carboxylic acid partner.
Materials:
-
(R)-1-(3-bromo-5-chloropyridin-2-yl)ethan-1-amine
-
2-((5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluoro-N-methylbenzoic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the carboxylic acid in an anhydrous solvent, add the coupling agent and the base.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of (R)-1-(3-bromo-5-chloropyridin-2-yl)ethan-1-amine in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Quantitative Data
| Step | Intermediate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | (R)-1-(3-bromo-5-chloropyridin-2-yl)ethanamine | Ketoreductase, NADH | Buffer/Organic | 30 | 24-48 | >90 | >99 (ee) |
| 2 | Lorlatinib Precursor | HATU, DIPEA | DMF | 25 | 12-24 | 85-95 | >98 |
Mechanism of Action and Signaling Pathway
Lorlatinib is a potent inhibitor of ALK and ROS1 tyrosine kinases. In certain cancers, chromosomal rearrangements can lead to the formation of fusion genes (e.g., EML4-ALK, CD74-ROS1) that produce constitutively active fusion proteins. These oncoproteins drive downstream signaling pathways, leading to uncontrolled cell proliferation, survival, and metastasis.[1]
Lorlatinib functions by binding to the ATP-binding pocket of the ALK and ROS1 kinases, thereby preventing the phosphorylation of downstream substrates.[2][3] This inhibition blocks key signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1]
References
Synthetic Routes to Derivatives of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the derivatization of 1-(3-bromo-5-chloropyridin-2-yl)ethanamine, a key building block in the development of novel therapeutics, particularly kinase inhibitors. The protocols outlined below are based on procedures reported in the patent literature and are intended to serve as a guide for the synthesis of diverse analogs for structure-activity relationship (SAR) studies and drug discovery programs.
Synthesis of the Starting Material: (±)-1-(3-Bromo-5-chloropyridin-2-yl)ethanamine
The parent amine is the essential precursor for all subsequent derivatization. A common route to its synthesis involves the reduction of an oxime intermediate, which is in turn prepared from the corresponding ketone.
Experimental Workflow: Synthesis of (±)-1-(3-Bromo-5-chloropyridin-2-yl)ethanamine
Caption: Synthetic pathway for the preparation of the parent amine.
Protocol 1.1: Synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone oxime
A solution of 1-(3-bromo-5-chloropyridin-2-yl)ethanone (1 equivalent), and hydroxylamine hydrochloride (1.5 equivalents) in ethanol and pyridine is heated to 80°C. The reaction progress is monitored by a suitable technique (e.g., TLC or LCMS). Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxime, which can be used in the next step without further purification.
Protocol 1.2: Synthesis of (±)-1-(3-Bromo-5-chloropyridin-2-yl)ethanamine
To a suspension of 1-(3-bromo-5-chloropyridin-2-yl)ethanone oxime (1 equivalent) in water and formic acid, zinc dust (4 equivalents) is added portion-wise at room temperature. The reaction mixture is then heated to 100°C and stirred until the reaction is complete as monitored by LCMS. After cooling, the mixture is filtered, and the filtrate is basified with a sodium hydroxide solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to provide the crude (±)-1-(3-bromo-5-chloropyridin-2-yl)ethanamine. Purification can be achieved by column chromatography on silica gel.
Derivatization of this compound
The primary amine functionality of the title compound allows for a wide range of derivatization reactions. Acylation to form amides is a particularly common and important transformation in the synthesis of bioactive molecules.
N-Acylation to form Amide Derivatives
The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) in the presence of a coupling agent or a base affords the corresponding N-acyl derivatives.
Experimental Workflow: N-Acylation
Caption: General scheme for amide bond formation.
Protocol 2.1.1: General Procedure for Amide Coupling using HATU
To a solution of this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.2 equivalents) followed by a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (3 equivalents). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by LCMS. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the desired amide derivative.
Quantitative Data: Examples of N-Acyl Derivatives
| Derivative Name | Carboxylic Acid | Yield (%) | Analytical Data |
| N-(1-(3-bromo-5-chloropyridin-2-yl)ethyl)-5-cyanopicolinamide | 5-cyanopicolinic acid | 72 | LCMS |
| N-((S)-1-(3-bromo-5-chloropyridin-2-yl)ethyl)-5-chloropicolinamide | 5-chloropicolinoyl chloride | 71 | LCMS |
| N-((R)-1-(3-bromo-5-chloropyridin-2-yl)ethyl)-3-methyl-1H-pyrazole-5-carboxamide | 3-methyl-1H-pyrazole-5-carboxylic acid | 65 | LCMS |
N-Alkylation via Reductive Amination
Reductive amination with aldehydes or ketones provides a controlled method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the formation of an intermediate imine followed by its reduction.
Experimental Workflow: Reductive Amination
Caption: Reductive amination pathway for N-alkylation.
Protocol 2.2.1: General Procedure for Reductive Amination
To a solution of this compound (1 equivalent) and an aldehyde or ketone (1.2 equivalents) in a solvent such as dichloroethane or methanol, a few drops of acetic acid are added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), is added portion-wise. The reaction is stirred at room temperature until completion. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
N-Alkylation with Epoxides
The nucleophilic amine can open epoxide rings to form β-amino alcohol derivatives.
Protocol 2.3.1: Synthesis of 1-((1-(3-bromo-5-chloropyridin-2-yl)ethyl)amino)propan-2-ol
A mixture of (±)-1-(3-bromo-5-chloropyridin-2-yl)ethanamine (1 equivalent) and propylene oxide (1.5 equivalents) in a protic solvent like ethanol is heated in a sealed vessel at a temperature ranging from 60 to 80°C. The reaction is monitored by LCMS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired amino alcohol derivative.
Quantitative Data: Example of N-Alkylation with an Epoxide
| Derivative Name | Epoxide | Yield (%) | Analytical Data |
| 1-(((S)-1-(3-bromo-5-chloropyridin-2-yl)ethyl)amino)propan-2-ol | (R)-propylene oxide | 47 | LCMS |
Conclusion
The protocols described herein provide a foundation for the synthesis of a variety of derivatives of this compound. These methods, particularly N-acylation and N-alkylation, are robust and adaptable to a wide range of substrates, making them highly valuable for generating compound libraries for high-throughput screening and lead optimization in drug discovery. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.
Application Notes and Protocols: 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-5-chloropyridin-2-yl)ethanamine is a valuable and versatile bifunctional building block for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a primary amine on an ethyl linker and a substituted pyridine ring with bromo and chloro moieties, offers multiple reaction sites for constructing complex molecular architectures. This makes it a key intermediate in the development of novel pharmaceutical agents, particularly in the realm of kinase inhibitors for targeted cancer therapies and treatments for inflammatory diseases, as well as in agrochemical research for the design of new pesticides.[1] The strategic placement of the halogen atoms allows for subsequent cross-coupling reactions, further expanding its synthetic utility.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems.
Key Applications
The primary amine functionality of this compound serves as a versatile handle for the construction of various nitrogen-containing heterocycles. The substituted pyridine core is a common motif in bioactive molecules, and the presence of bromo and chloro substituents allows for late-stage functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.
Heterocyclic Scaffolds Accessible from this compound:
-
Pyridyl-Substituted Pyrimidines: These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
-
Pyridyl-Substituted Pyrroles: The pyrrole moiety is a fundamental component of many natural products and pharmaceuticals.
-
Pyridyl-Substituted Imidazoles: Imidazole derivatives are known to exhibit a broad spectrum of pharmacological properties.
-
Fused Heterocyclic Systems: The amine can be used as a key component in condensation reactions to form fused bicyclic and tricyclic ring systems.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized to synthesize various heterocyclic compounds. Researchers should adapt these procedures as needed for their specific substrates and scales.
Protocol 1: Synthesis of a Pyridyl-Substituted Pyrimidine via Condensation with a β-Diketone
This protocol describes a classic approach to pyrimidine synthesis through the reaction of an amine with a 1,3-dicarbonyl compound, followed by cyclization.
Reaction Scheme:
References
"synthesis of novel insecticides from 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine precursors"
Application Notes & Protocols: Synthesis of Novel Insecticides from Pyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel insecticides with unique modes of action is critical for managing insecticide resistance and ensuring global food security. Pyridine-based scaffolds are integral to many modern agrochemicals. While the precursor 1-(3-bromo-5-chloropyridin-2-yl)ethanamine is a valuable intermediate in pharmaceutical synthesis, its application in insecticide discovery is not widely documented. However, the structurally related scaffold, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole , is a highly successful and versatile precursor for several classes of potent insecticides.
This document provides detailed application notes and protocols for the synthesis of two distinct classes of novel insecticides derived from the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid intermediate: Diacylhydrazines and Anthranilic Diamides .
Section 1: Synthesis of the Key Intermediate
The common precursor for both insecticide classes is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Its synthesis is a multi-step process beginning with commercially available starting materials.
Experimental Protocol: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
This protocol is a generalized procedure based on methodologies found in the literature.[1][2]
-
Step 1: Hydrazinolysis & Cyclization: 2,3-Dichloropyridine reacts with hydrazine hydrate to form 2-hydrazinyl-3-chloropyridine. This intermediate is then condensed with diethyl maleate in the presence of a base (e.g., sodium ethoxide in ethanol) to form the pyrazolidine-one ring system.[2]
-
Step 2: Bromination: The pyrazolidine-one intermediate is brominated using a suitable agent like phosphorus oxybromide (POBr₃) in a solvent such as acetonitrile.[2]
-
Step 3: Oxidation/Aromatization: The resulting dihydropyrazole is oxidized to the aromatic pyrazole ring. This can be achieved using an oxidizing agent like potassium persulfate in the presence of a catalytic amount of sulfuric acid.[3]
-
Step 4: Hydrolysis: The ethyl ester of the pyrazole is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification to yield the final key intermediate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the key pyrazole carboxylic acid intermediate.
Section 2: Synthesis of Diacylhydrazine Insecticides
Diacylhydrazines are insect growth regulators that function as nonsteroidal ecdysone agonists, inducing a premature and lethal larval molt.[4][5][6][7]
Experimental Protocol: General Synthesis of Diacylhydrazine Derivatives
This protocol is adapted from the synthesis of N'-(substituted-benzoyl)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazides.[1]
-
Activation of Carboxylic Acid: The key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq), is refluxed in thionyl chloride (SOCl₂) to form the corresponding acyl chloride. The excess SOCl₂ is removed under reduced pressure.
-
Formation of Hydrazide: The crude acyl chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and added dropwise to a solution of tert-butyl hydrazine hydrochloride (1.1 eq) and a base (e.g., triethylamine, 2.2 eq) at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Acylation: To the resulting hydrazide solution, a substituted benzoyl chloride (1.1 eq) and triethylamine (1.2 eq) are added. The mixture is stirred at room temperature.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
Quantitative Data: Insecticidal Activity of Diacylhydrazine Derivatives
The following tables summarize the larvicidal activity of synthesized diacylhydrazine compounds against key lepidopteran pests.
Table 1: Larvicidal Activity against Helicoverpa armigera at 200 mg/L. [8]
| Compound ID | Mortality (%) |
| 10g | 70.8 |
| 10h | 87.5 |
| 10w | 79.2 |
Table 2: Median Lethal Concentration (LC₅₀) against Plutella xylostella. [1][9]
| Compound ID | R-Group (on benzoyl moiety) | LC₅₀ (mg/L) |
| 10h | 4-Fluorophenyl | 23.67 |
| 10g | Phenyl | 27.49 |
| 10w | 2,4-Difluorophenyl | 28.90 |
| 10e | 4-Chlorophenyl | 52.34 |
| 10j | 4-Bromophenyl | 60.15 |
| Tebufenozide (Control) | - | 37.77 |
Mechanism of Action: Ecdysone Receptor Agonism
Diacylhydrazines mimic the insect molting hormone, 20-hydroxyecdysone (20E). They bind with high affinity to the ecdysone receptor (EcR), which forms a heterodimer with the Ultraspiracle protein (USP). This binding activates the receptor complex, leading to the premature expression of genes responsible for molting, resulting in a failed molt and larval death.[5][6]
Caption: Signaling pathway for diacylhydrazine insecticides as ecdysone receptor agonists.
Section 3: Synthesis of Anthranilic Diamide Insecticides
Anthranilic diamides are a major class of insecticides that selectively target insect ryanodine receptors, leading to paralysis and death.[10][11]
Experimental Protocol: General Synthesis of Anthranilic Diamide Derivatives
This protocol is based on the coupling of the key pyrazole intermediate with a substituted anthranilic acid derivative.[2][12]
-
Activation of Carboxylic Acid: The key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq), is converted to its acyl chloride by reacting with oxalyl chloride or thionyl chloride in a solvent like dichloromethane (DCM) with a catalytic amount of DMF.
-
Amide Coupling: The resulting acyl chloride is added to a solution containing a pre-synthesized substituted 2-aminobenzamide derivative (e.g., 2-amino-N,3-dimethyl-5-chlorobenzamide) (1.0 eq) and a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., acetonitrile or DCM).
-
Reaction Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization to yield the anthranilic diamide insecticide.
Quantitative Data: Insecticidal Activity of Anthranilic Diamide Derivatives
The following table summarizes the activity of novel synthesized diamides against lepidopteran pests, with cyantraniliprole used as a reference.
Table 3: Mortality of Novel Anthranilic Diamides against Mythimna separata (Oriental Armyworm). [12]
| Compound ID | R-Group (on anthranilamide) | Concentration (µg/mL) | Mortality (%) |
| 17e | N-cyanomethylsulfilimino | 1 | 100 |
| 16a | Methylthio | 10 | 100 |
| 16e | Methylthio (different sub.) | 10 | 100 |
| Cyantraniliprole (Control) | - | 10 | 100 |
Mechanism of Action: Ryanodine Receptor Modulation
Anthranilic diamides are potent and selective activators of insect ryanodine receptors (RyR), which are large ion channels that control the release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum (SR) in muscle cells.[10][13] The binding of the diamide locks the RyR channel in an open state, causing a continuous and uncontrolled release of Ca²⁺ into the cytoplasm.[11][14] This depletion of Ca²⁺ stores and sustained high cytoplasmic Ca²⁺ levels lead to cessation of feeding, muscle paralysis, and ultimately, insect death.[11]
Caption: Mechanism of action for anthranilic diamide insecticides via ryanodine receptor activation.
References
- 1. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 4. Mode of Action of Nonsteroidal Ecdysone Agonists, Diacylhydrazine Analogs [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tebufenozide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical considerations for the scale-up synthesis of 1-(3-bromo-5-chloropyridin-2-yl)ethanamine hydrochloride, a key intermediate in the development of pharmaceutical agents.[1] The document outlines a representative synthetic approach and focuses on the challenges and methodologies associated with transitioning from laboratory-scale to larger-scale production.
Introduction
This compound hydrochloride is a vital building block in medicinal chemistry and agrochemical research. It is particularly significant as an intermediate in the synthesis of kinase inhibitors for targeted cancer therapies and in the development of novel pesticides.[1] Its molecular structure allows for selective interaction with enzyme active sites, making it a valuable component in drug discovery programs.[1] The successful scale-up of its synthesis is crucial for ensuring a consistent and cost-effective supply for preclinical and clinical studies.
The transition from a laboratory-scale synthesis to a larger, more robust process requires careful consideration of reaction conditions, safety protocols, and purification methods to maintain yield and purity.[2] This document will detail these aspects to guide researchers in this process.
Physicochemical Properties of Key Reagents
A successful scale-up begins with a thorough understanding of the physical and chemical properties of the starting materials and intermediates. The table below summarizes key data for a plausible precursor, 3-Bromo-5-chloropyridine.
| Property | Value | Reference |
| Chemical Name | 3-Bromo-5-chloropyridine | |
| CAS Number | 73583-39-8 | [3] |
| Molecular Formula | C₅H₃BrClN | [3] |
| Molecular Weight | 192.44 g/mol | [3] |
| Appearance | Powder | [3] |
| Melting Point | 77-81 °C | [3] |
| Boiling Point | 194.7 °C at 760 mmHg | [4] |
| Density | 1.736 g/cm³ | [4] |
Representative Synthetic Pathway
The synthesis of this compound hydrochloride can be envisioned through a multi-step process. The following diagram illustrates a logical workflow for this synthesis, starting from a substituted pyridine precursor.
Caption: A representative workflow for the synthesis of the target compound.
Experimental Protocols: A General Guideline
The following protocols are generalized procedures and must be optimized for scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Synthesis of 2-Acetyl-3-bromo-5-chloropyridine (Hypothetical Intermediate)
-
Reaction Setup: To a solution of 3-bromo-5-chloropyridine in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature (e.g., 0-5 °C).
-
Reagent Addition: Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride, to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Workup: Upon completion, quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Step 2: Reductive Amination to form this compound
-
Reaction Setup: Dissolve the ketone intermediate from Step 1 in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation setup with a catalyst like Palladium on carbon).
-
Reaction Conditions: Maintain the reaction at a specific temperature and pressure (if using hydrogenation) until the reaction is complete, as monitored by HPLC or LC-MS.
-
Workup: Filter off the catalyst (if used). Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with an aqueous basic solution to remove unreacted reagents.
-
Isolation: Dry the organic layer and concentrate to obtain the crude amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) while stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation and Drying: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound hydrochloride.
Scale-Up Considerations
Transitioning the above synthesis to a larger scale introduces several challenges that must be addressed for a safe, efficient, and reproducible process.[2]
| Parameter | Laboratory Scale (grams) | Scale-Up Considerations (kilograms) |
| Reagent Addition | Manual addition via pipette or dropping funnel. | Controlled addition using pumps to manage reaction exotherms. |
| Temperature Control | Simple ice baths or heating mantles. | Jacketed reactors with precise temperature control systems are necessary to manage heat transfer in larger volumes. |
| Mixing | Magnetic or overhead stirrers. | Mechanical stirrers with appropriate impeller design are crucial to ensure homogeneity. |
| Workup & Extraction | Separatory funnels. | Large-scale liquid-liquid extractors or staged extractions in the reactor. |
| Purification | Flash column chromatography. | Recrystallization is often preferred for large quantities. Process chromatography can be used but is more expensive. |
| Safety | Standard fume hood. | Requires a robust process safety management program, including hazard and operability (HAZOP) studies, especially when handling toxic and reactive chemicals.[3][5][6] |
| Quality Control | TLC, NMR. | In-process controls using HPLC, GC to ensure batch-to-batch consistency and purity.[7] |
Safety and Handling
The synthesis of this compound hydrochloride involves hazardous materials. Precursor molecules like 3-bromo-5-chloropyridine are classified as toxic and irritants.[3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, chemical-resistant gloves, and lab coats.[3][6]
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8]
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[6] In case of skin or eye contact, rinse immediately with copious amounts of water.[4]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
By carefully considering these factors, researchers can successfully transition the synthesis of this important pharmaceutical intermediate from the laboratory to a larger scale, ensuring a reliable supply for ongoing research and development.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. 3-Bromo-5-chloropyridine 97 73583-39-8 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Bromo-5-chloropyridine - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. hebeiruiyu.com [hebeiruiyu.com]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine ring of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine. This versatile building block is a valuable starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. The protocols detailed below focus on widely used palladium-catalyzed cross-coupling reactions, which allow for the selective formation of carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyridine ring.
Overview of Functionalization Strategies
The pyridine ring of this compound possesses two halogen substituents with differential reactivity. The carbon-bromine bond at the 3-position is significantly more reactive towards oxidative addition to palladium(0) catalysts than the carbon-chlorine bond at the 5-position. This chemoselectivity allows for the selective functionalization at the C3 position while leaving the C5 chloro-substituent intact for potential subsequent transformations.
The primary amino group of the ethanamine side chain can interfere with the catalytic cycle of cross-coupling reactions. Therefore, a protection/deprotection strategy is often necessary. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for primary amines due to its ease of installation and removal under acidic conditions.
The main functionalization reactions covered in these notes are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Experimental Protocols
Protection of the Ethanamine Group (Boc Protection)
Protocol 1: Boc-Protection of this compound
This protocol describes the protection of the primary amine of the title compound with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected product, which can be purified by column chromatography on silica gel if necessary.
Expected Outcome: The N-Boc protected product, tert-butyl (1-(3-bromo-5-chloropyridin-2-yl)ethyl)carbamate, is typically obtained in high yield (>90%).
Suzuki-Miyaura Coupling
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-1-(3-bromo-5-chloropyridin-2-yl)ethanamine with an Arylboronic Acid
This protocol details the palladium-catalyzed cross-coupling of the N-Boc protected starting material with an arylboronic acid to introduce an aryl group at the 3-position of the pyridine ring.
Materials:
-
tert-Butyl (1-(3-bromo-5-chloropyridin-2-yl)ethyl)carbamate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add tert-butyl (1-(3-bromo-5-chloropyridin-2-yl)ethyl)carbamate, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Representative Suzuki-Miyaura Coupling Reactions:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (3) | Dioxane/H₂O (5:1) | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 95 | 16 | 78 |
Buchwald-Hartwig Amination
Protocol 3: Buchwald-Hartwig Amination of N-Boc-1-(3-bromo-5-chloropyridin-2-yl)ethanamine
This protocol describes the palladium-catalyzed amination to introduce a new amino substituent at the C3 position.
Materials:
-
tert-Butyl (1-(3-bromo-5-chloropyridin-2-yl)ethyl)carbamate (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)
-
Xantphos or RuPhos (0.04-0.1 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Toluene or 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a reaction vessel.
-
Add the solvent (toluene or dioxane) followed by the amine and then tert-butyl (1-(3-bromo-5-chloropyridin-2-yl)ethyl)carbamate.
-
Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data for Representative Buchwald-Hartwig Amination Reactions:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd₂(dba)₃ (3) | RuPhos (6) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu (1.8) | Toluene | 105 | 20 | 82 |
Sonogashira Coupling
Protocol 4: Sonogashira Coupling of N-Boc-1-(3-bromo-5-chloropyridin-2-yl)ethanamine with a Terminal Alkyne
This protocol outlines the synthesis of 3-alkynyl-substituted pyridines.
Materials:
-
tert-Butyl (1-(3-bromo-5-chloropyridin-2-yl)ethyl)carbamate (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03-0.05 eq)
-
Copper(I) iodide (CuI) (0.05-0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Tetrahydrofuran (THF) (co-solvent)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl (1-(3-bromo-5-chloropyridin-2-yl)ethyl)carbamate and the terminal alkyne in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Quantitative Data for Representative Sonogashira Coupling Reactions:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | THF/TEA (1:1) | 25 | 12 | 91 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | THF/DIPEA (2:1) | 40 | 8 | 87 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | THF/TEA (1:1) | 50 | 16 | 79 |
Deprotection of the Ethanamine Group (Boc Deprotection)
Protocol 5: Boc-Deprotection of Functionalized Products
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
N-Boc protected functionalized pyridine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in 1,4-dioxane at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected amine. The product may be obtained as a free base or as a salt.
Expected Outcome: The deprotected amine is typically obtained in quantitative or near-quantitative yield.
Visualizations
Caption: Workflow for the protection, functionalization, and deprotection.
Caption: Palladium-catalyzed cross-coupling reactions.
Applications in Drug Discovery
The functionalized derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active molecules. The ability to introduce diverse substituents at the 3-position of the pyridine ring allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. These compounds are particularly prevalent in the development of:
-
Kinase Inhibitors: The substituted pyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in various protein kinases, making these compounds potent inhibitors for cancer therapy.
-
GPCR Modulators: Functionalized pyridines can act as ligands for G-protein coupled receptors, which are targets for a broad spectrum of diseases.
-
Agrochemicals: The structural motifs derived from this scaffold are also explored in the development of novel pesticides and herbicides.
The synthetic routes outlined in these application notes provide a robust platform for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Troubleshooting & Optimization
"purification challenges of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine. The information is designed to address common purification challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| PUR-001 | Low Purity After Initial Work-up | - Incomplete reaction. - Presence of unreacted starting materials (e.g., 2,3-dibromo-5-chloropyridine or the corresponding acetophenone). - Formation of significant side products. | - Monitor reaction completion by TLC or LC-MS before work-up. - Optimize reaction conditions (temperature, time, stoichiometry). - Perform an initial purification step like a silica gel plug filtration to remove major impurities. |
| PUR-002 | Difficulty Removing a Persistent Impurity | - Co-elution with the desired product in column chromatography. - Similar solubility profile, hindering recrystallization. - Potential isomeric impurities (e.g., positional isomers of the bromo or chloro groups). | - Adjust the solvent system for column chromatography; consider a gradient elution. - Try a different stationary phase for chromatography (e.g., alumina). - Attempt salt formation followed by recrystallization to alter solubility properties. |
| PUR-003 | Product Tailing During Column Chromatography | - The basic amine group interacts strongly with acidic silica gel. - Inappropriate solvent system. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. - Use a deactivated silica gel or an alternative stationary phase like alumina. |
| PUR-004 | Racemic Mixture Fails to Separate on Chiral HPLC | - Incorrect chiral stationary phase (CSP). - Suboptimal mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak®). - Optimize the mobile phase by varying the organic modifier (e.g., ethanol, isopropanol) and adding acidic or basic additives. |
| PUR-005 | Low Yield After Recrystallization | - Product is too soluble in the chosen solvent. - Use of an excessive amount of solvent. - Product oiling out instead of crystallizing. | - Perform a thorough solvent screen to find a system with good solubility at high temperatures and poor solubility at low temperatures. - Use a minimal amount of hot solvent to dissolve the compound. - If oiling out occurs, try a slower cooling rate or use a solvent mixture. |
| PUR-006 | Product Degradation During Purification | - Sensitivity to acidic conditions on silica gel. - Instability at elevated temperatures during solvent evaporation. | - Use deactivated silica gel or alumina for chromatography. - Perform solvent evaporation at reduced pressure and moderate temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While specific impurities depend on the synthetic route, potential contaminants include:
-
Unreacted Starting Materials: Such as 2-acetyl-3-bromo-5-chloropyridine or the corresponding imine.
-
Over-brominated or Over-chlorinated Species: Depending on the halogenation steps in the synthesis of the pyridine core.
-
Positional Isomers: Arising from non-selective halogenation.
-
Byproducts from Reductive Amination: If this method is used to introduce the aminoethyl group, imine and carbinol intermediates may be present.
Q2: My compound appears as a salt (e.g., hydrochloride). How does this affect purification?
A2: Working with the salt form can be advantageous. Salts often have better crystallinity, making recrystallization a more effective purification method. However, for column chromatography on silica gel, it is generally better to use the free base, as the salt will be highly polar and may not elute properly. You can neutralize the salt with a mild base before chromatography.
Q3: What are the key considerations for the chiral separation of this amine?
A3: Chiral separation by HPLC is a common method. Key factors for success include:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral amines.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or an alcohol) with a small amount of an acidic or basic additive is typically used. The additive can improve peak shape and selectivity.
-
Derivatization: If direct separation is challenging, derivatizing the amine with a chiral agent to form diastereomers can allow for separation on a standard silica gel column.
Q4: Can I use recrystallization to purify the free base of this compound?
A4: Yes, recrystallization can be an effective technique, provided a suitable solvent is found. The free base is likely to be a solid at room temperature. A solvent screen should be performed to identify a solvent that dissolves the compound well when hot but poorly when cold.
Experimental Protocols
Protocol 1: General Column Chromatography for Purification of the Free Base
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities. To mitigate tailing, consider adding 0.5% triethylamine to the eluent system.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Chiral Resolution by HPLC
-
Column and Mobile Phase Selection: Select a suitable chiral stationary phase column (e.g., Chiralpak IA, IB, or IC). A typical mobile phase for screening would be a mixture of hexane and isopropanol or ethanol, often with an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) at a low concentration (0.1%).
-
Sample Preparation: Dissolve a small amount of the racemic amine in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the chromatogram.
-
Optimization: If separation is not achieved, systematically vary the mobile phase composition (ratio of alcohol to hexane) and the type and concentration of the additive.
-
Preparative Separation: Once optimal conditions are found, scale up the separation using a larger-diameter chiral column to isolate the individual enantiomers.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Bromination of 5-Chloropyridin-2-yl Ethanamine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the bromination of 5-chloropyridin-2-yl ethanamine derivatives. This resource is intended for researchers, scientists, and drug development professionals to help navigate the complexities of this specific electrophilic aromatic substitution.
Troubleshooting Guides
Q1: I am observing multiple spots on my TLC plate after the bromination reaction. What are the likely side products?
A1: The presence of multiple spots on your TLC plate suggests the formation of one or more side products in addition to your desired brominated product. The most common side products in the bromination of 5-chloropyridin-2-yl ethanamine derivatives are:
-
Dibrominated Products: The pyridine ring is activated by the 2-ethanamine group, which can lead to the addition of a second bromine atom. The most likely positions for the second bromination are the remaining open positions on the ring, primarily the 4 and 6-positions. The formation of dibromides is a known issue in the halogenation of 2-aminopyridines.[1]
-
Isomeric Monobrominated Products: While the primary directing effect of the 2-ethanamine group is towards the 3-position (ortho to the amine and meta to the chloro group), there is a possibility of obtaining smaller amounts of other isomers, such as bromination at the 4 or 6-position, due to the directing influence of the 5-chloro substituent.
-
N-Brominated Side Products: The nitrogen atom of the ethanamine side chain is nucleophilic and can react with the brominating agent, leading to the formation of an N-bromo derivative. This is more likely if the amine is unprotected.
-
Oxidation Products: Electrophilic bromination reactions can sometimes be accompanied by oxidation, especially if using strong brominating agents or harsh reaction conditions.[2]
To identify the specific side products, it is recommended to isolate them by column chromatography and characterize them using analytical techniques such as NMR and mass spectrometry.
Q2: The yield of my desired 3-bromo-5-chloropyridin-2-yl ethanamine derivative is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in this bromination reaction can stem from several factors. Here are some common causes and suggestions for improvement:
-
Incomplete Reaction: The reaction may not be going to completion. You can monitor the reaction progress by TLC. If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can also promote the formation of side products.
-
Formation of Side Products: As discussed in Q1, the formation of dibrominated or other isomeric products will naturally lower the yield of the desired monobrominated product. To minimize this, you can try using a milder brominating agent or carefully controlling the stoichiometry of the brominating agent. Using less than one equivalent of the brominating agent can help to avoid the formation of side products.[3]
-
Substrate Purity: Ensure that your starting 5-chloropyridin-2-yl ethanamine derivative is pure. Impurities can interfere with the reaction and lead to lower yields.
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome. Acetic acid is a common solvent for this type of bromination.[4] If you are experiencing low yields, you could explore other solvent systems. Some sources suggest that for problematic substrates, alternative brominating agents like TBA-Br3 may provide more reliable results than NBS.[5]
-
Work-up and Purification: Product loss can occur during the work-up and purification steps. Ensure that your extraction and chromatography procedures are optimized to minimize such losses. The product can be purified by recrystallization or column chromatography.[6]
Q3: I am having difficulty purifying my final product. The side products are co-eluting with my desired compound. What purification strategies can I try?
A3: Purification of brominated pyridine derivatives can be challenging due to the similar polarities of the desired product and its isomers or polybrominated side products. Here are some strategies to improve separation:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide better separation.
-
Silica Gel: Using a high-performance silica gel with a smaller particle size can improve resolution.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or a reverse-phase C18 column.
-
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification method. Experiment with different solvents or solvent mixtures to find conditions where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Derivatization: In some cases, it may be beneficial to temporarily protect or derivatize the amine group of the ethanamine side chain. This can alter the polarity of your compound and make it easier to separate from impurities. The protecting group can then be removed in a subsequent step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 5-chloropyridin-2-yl ethanamine derivatives?
A1: The bromination of 5-chloropyridin-2-yl ethanamine is expected to be highly regioselective for the 3-position . This is due to the strong directing effect of the 2-ethanamine group, which is a powerful activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position (C5) is blocked by the chloro group, and the ortho position (C3) is the most favorable site for bromination. The chloro group at C5 is a deactivating group but an ortho-, para-director, which would also favor substitution at the 3-position (meta to the chloro group, but ortho to the activating amino group).
Q2: What are the most common side reactions to be aware of?
A2: The most common side reactions are:
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Polybromination: The formation of dibromo- and even tribromo-pyridines, especially if an excess of the brominating agent is used or if the reaction conditions are harsh.[1]
-
Formation of Isomers: While the 3-bromo isomer is the major product, small amounts of other isomers may form.
-
N-Bromination: The nitrogen on the ethanamine side chain can be brominated.
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Oxidation: The pyridine ring or the side chain may be susceptible to oxidation under certain conditions.[2]
Q3: How does the choice of brominating agent affect the reaction?
A3: The choice of brominating agent is crucial for controlling the selectivity and reactivity of the bromination.
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Molecular Bromine (Br₂): Often used in acetic acid, it is a strong brominating agent and can lead to polybromination if not used in stoichiometric amounts.[4] The use of Br₂ can also be hazardous.[2]
-
N-Bromosuccinimide (NBS): A milder and easier-to-handle brominating agent than Br₂. It often provides better selectivity for monobromination.[7]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another mild and efficient brominating agent that can be an alternative to NBS.[8][9] It contains two bromine atoms, so stoichiometry needs to be adjusted accordingly.[8]
-
Phenyltrimethylammonium tribromide: Can be a good alternative for substrates that give poor results with other reagents.[6][10]
Q4: Can the ethanamine side chain react during the bromination?
A4: Yes, the ethanamine side chain can potentially undergo side reactions. The primary amine is nucleophilic and can react with the electrophilic bromine source to form an N-bromoamine. It is also possible for the side chain to be oxidized under harsh conditions. To prevent these side reactions, it may be necessary to protect the amine group before bromination.
Data Presentation
| Reaction Parameter | Expected Outcome | Potential Side Products | Typical Yield Range |
| Brominating Agent | |||
| Br₂ in Acetic Acid | 3-bromo-5-chloropyridin-2-yl ethanamine | 3,X-dibromo-5-chloropyridin-2-yl ethanamine | Moderate to Good (60-85%) |
| NBS in Acetonitrile | 3-bromo-5-chloropyridin-2-yl ethanamine | Lower amounts of dibrominated products | Good to Excellent (70-95%) |
| DBDMH in Dichloromethane | 3-bromo-5-chloropyridin-2-yl ethanamine | Lower amounts of dibrominated products | Good to Excellent (70-95%) |
| Stoichiometry of Brominating Agent | |||
| 1.0 - 1.1 equivalents | Primarily monobrominated product | Minimal dibromination | Optimal for monobromination |
| > 1.2 equivalents | Increased formation of dibrominated products | 3,X-dibromo-5-chloropyridin-2-yl ethanamine | Lower yield of desired product |
| Temperature | |||
| 0°C to Room Temperature | Controlled monobromination | Less side product formation | Generally good yields |
| Elevated Temperature (>50°C) | Faster reaction rate | Increased risk of polybromination and other side reactions | May lead to lower isolated yields |
Note: The yield ranges are estimates based on analogous reactions and may vary depending on the specific substrate and experimental conditions.
Experimental Protocols
Protocol 1: Bromination of 2-Amino-5-chloropyridine using Bromine in Acetic Acid
This protocol is adapted from a literature procedure for a closely related substrate and serves as a good starting point.[4]
Materials:
-
2-Amino-5-chloropyridine
-
Glacial Acetic Acid
-
Bromine
-
10% Sodium Hydroxide Solution
-
Dichloromethane (or other suitable extraction solvent)
-
Magnesium Sulfate (or other suitable drying agent)
Procedure:
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker of crushed ice and basify with 10% sodium hydroxide solution until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., isopropanol).
Mandatory Visualization
Caption: Workflow of the bromination reaction showing starting materials, the main reaction, and potential side products.
Caption: A troubleshooting decision tree for low yield or the presence of multiple products in the bromination reaction.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 9. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 10. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
"degradation pathways of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine under acidic conditions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine, focusing on its stability and degradation pathways under acidic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in acidic environments.
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC/LC-MS analysis after acidic treatment. | The compound may be degrading under the experimental conditions. Pyridine derivatives can be labile in acidic media.[1] | 1. Confirm Peak Identity: Use LC-MS to determine the mass of the unexpected peaks and compare them to potential degradation products. 2. Modify Conditions: Reduce the acid concentration, lower the temperature, or decrease the exposure time to minimize degradation. 3. Reference Standard: If possible, synthesize or procure potential degradation products to use as reference standards for confirmation. |
| Low recovery of the parent compound. | Significant degradation is likely occurring. The combination of bromo and chloro substituents on the pyridine ring can influence its electronic properties and susceptibility to nucleophilic attack, which can be facilitated by acidic conditions. | 1. pH Adjustment: Carefully control the pH of your solution. The stability of pyridine derivatives is highly dependent on pH.[1] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes be initiated under harsh conditions. |
| Formation of a precipitate during the experiment. | A degradation product with low solubility in the reaction medium may be forming. Alternatively, a salt of the protonated parent compound could be precipitating. | 1. Solubility Test: Attempt to dissolve the precipitate in different solvents to characterize its solubility. 2. Structural Analysis: Isolate the precipitate and analyze its structure using techniques like NMR, FT-IR, and mass spectrometry. |
| Inconsistent reaction yields or degradation profiles. | Variability in experimental parameters such as temperature, acid concentration, and exposure time can lead to inconsistent results. The purity of the starting material can also be a factor. | 1. Standardize Protocol: Ensure all experimental parameters are tightly controlled and documented. 2. Purity Check: Verify the purity of your this compound starting material using appropriate analytical methods. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under acidic conditions?
Under acidic conditions, the degradation of this compound is hypothesized to proceed through several pathways, primarily involving the pyridine ring and its substituents. The nitrogen atom in the pyridine ring is basic and will be protonated in acidic media, which can activate the ring towards certain reactions.[2]
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Hydrolysis of Halogen Substituents: The bromo and chloro groups on the pyridine ring can undergo nucleophilic substitution with water, leading to the formation of hydroxypyridine derivatives. The ease of substitution will depend on the reaction conditions.
-
Side-Chain Reactions: While the ethylamine side chain is generally stable, under harsh acidic conditions and in the presence of an oxidizing agent, degradation could be initiated.
-
Ring Opening: Although less common under moderately acidic conditions, prolonged exposure to harsh acidic environments and elevated temperatures could potentially lead to the cleavage of the pyridine ring.
Q2: What are the expected degradation products?
Based on the potential degradation pathways, the following degradation products (DP) could be expected:
| Degradation Product (DP) | Proposed Structure | Formation Pathway |
| DP1 | 1-(3-Hydroxy-5-chloropyridin-2-yl)ethanamine | Hydrolysis of the bromo substituent. |
| DP2 | 1-(3-Bromo-5-hydroxypyridin-2-yl)ethanamine | Hydrolysis of the chloro substituent. |
| DP3 | 1-(3,5-Dihydroxypyridin-2-yl)ethanamine | Hydrolysis of both bromo and chloro substituents. |
Note: The relative amounts of these products will depend on the specific reaction conditions.
Q3: How does pH and temperature affect the degradation rate?
The rate of degradation is expected to increase with both decreasing pH (higher acidity) and increasing temperature. Forced degradation studies are typically conducted at various acid concentrations (e.g., 0.1 M, 1 M HCl) and temperatures (e.g., 40°C, 60°C, 80°C) to model the degradation profile under accelerated conditions.
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
pH meter
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
In separate reaction vessels, add a specific volume of the stock solution to a larger volume of the acidic solution (0.1 M HCl and 1 M HCl) to achieve the desired final concentration.
-
Prepare a control sample by diluting the stock solution with the solvent used for the stock solution.
3. Stress Conditions:
-
Incubate the acidic samples at different temperatures (e.g., room temperature, 40°C, 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of ACN and water (with a suitable buffer like formic acid or ammonium acetate).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) or MS detection.
-
Analysis: Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
Data Presentation
Table 1: Hypothetical Degradation of this compound in 1 M HCl at 60°C
| Time (hours) | Parent Compound (%) | DP1 (%) | DP2 (%) | DP3 (%) | Total Degradation (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 2 | 92.5 | 4.2 | 1.8 | 1.5 | 7.5 |
| 4 | 85.3 | 7.9 | 3.5 | 3.3 | 14.7 |
| 8 | 71.8 | 14.6 | 6.8 | 6.8 | 28.2 |
| 24 | 45.2 | 28.9 | 13.5 | 12.4 | 54.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Hypothesized degradation pathways via hydrolysis.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Purifying Crude 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine. The information is based on established methods for the purification of related aromatic amines and pyridine derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Extraction
Question: I performed a liquid-liquid extraction (LLE) of my crude product, but the purity is still low. What can I do?
Answer: Low purity after an initial extraction is a common issue. Here are several factors to consider and steps to improve your purification:
-
Incorrect pH: The pH of the aqueous phase is critical for the efficient extraction of amines. Ensure the pH is appropriately adjusted to either protonate the amine (making it water-soluble) or deprotonate it (making it organic-soluble) to effectively separate it from neutral or acidic impurities.
-
Insufficient Phase Separation: Emulsions can form at the interface of the aqueous and organic layers, trapping your product and impurities. Try adding brine (saturated NaCl solution) to break the emulsion or filter the mixture through a pad of celite.
-
Inappropriate Solvent Choice: The choice of organic solvent is crucial. The solvent should have high solubility for the free base form of your product and be immiscible with water. Consider solvents of varying polarity.
Troubleshooting Workflow: Improving Low Purity after LLE
Technical Support Center: Managing Stereoselectivity in the Synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing stereoselectivity during the synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for achieving a stereoselective synthesis of this compound?
A1: The main strategies for introducing chirality at the ethylamine side chain are:
-
Asymmetric Synthesis: This involves the direct formation of the desired enantiomer using a chiral catalyst or a chiral auxiliary.
-
Chiral Resolution: This method involves the separation of a racemic mixture of the amine into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent.
-
Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.
Q2: How can I confirm the enantiomeric excess (ee%) of my product?
A2: The most common method for determining the enantiomeric excess of a chiral amine is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the ee%.
Q3: What are some common chiral resolving agents for primary amines?
A3: Common chiral resolving agents for primary amines include tartaric acid derivatives (e.g., di-p-toluoyl-tartaric acid), mandelic acid, and camphor-10-sulfonic acid. The choice of resolving agent is often empirical and may require screening.
Q4: Can I use a chiral auxiliary approach for this synthesis?
A4: Yes, a chiral auxiliary can be attached to a precursor, for instance, to the nitrogen of an imine formed from 2-acetyl-3-bromo-5-chloropyridine. Subsequent diastereoselective reduction of the imine followed by cleavage of the auxiliary would yield the desired chiral amine.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Reduction
Problem: The asymmetric reduction of a ketone or imine precursor to this compound results in a low enantiomeric excess (ee%).
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Suboptimal Catalyst/Ligand | Screen a variety of chiral catalysts and ligands. The steric and electronic properties of the ligand can have a significant impact on stereoselectivity. |
| Incorrect Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalyst's conformation and activity. Screen a range of solvents (e.g., THF, Toluene, Dichloromethane). |
| Substrate Purity | Impurities in the starting material can poison the catalyst or interfere with the reaction. Ensure the precursor is of high purity. |
Issue 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis
Problem: The diastereomeric ratio (dr) is low when using a chiral auxiliary to direct the stereochemistry of a key bond-forming step.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Steric Hindrance | The chiral auxiliary may not be providing sufficient steric bulk to effectively block one face of the reactive intermediate. Consider a bulkier auxiliary. |
| Chelation Control Not Effective | If the reaction relies on chelation control, the choice of metal and solvent is crucial. Experiment with different Lewis acids and solvents to promote the desired chelated intermediate. |
| Reaction Temperature Too High | Similar to enantioselectivity, diastereoselectivity can often be improved by running the reaction at a lower temperature. |
Issue 3: Inefficient Chiral Resolution
Problem: Difficulty in separating the diastereomeric salts formed during chiral resolution, or low yield of the desired enantiomer after resolution.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Poor Crystal Formation | The diastereomeric salts may not be crystalline enough for efficient separation by filtration. Screen different solvents or solvent mixtures for crystallization. |
| Incomplete Salt Formation | Ensure that the stoichiometry between the racemic amine and the resolving agent is correct. |
| Racemization During Workup | The conditions used to liberate the free amine from the diastereomeric salt (e.g., strong base, high temperature) may cause racemization. Use mild basic conditions and lower temperatures. |
Data Presentation
Table 1: Illustrative Data for Asymmetric Reduction of 2-acetyl-3-bromo-5-chloropyridine
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee% |
| 1 | RuCl₂(p-cymene)₂ (1) | (S,S)-TsDPEN (1.1) | MeOH | 25 | 95 | 85 |
| 2 | RuCl₂(p-cymene)₂ (1) | (S,S)-TsDPEN (1.1) | MeOH | 0 | 92 | 92 |
| 3 | [Rh(cod)Cl]₂ (0.5) | (R)-BINAP (1.1) | THF | 25 | 88 | 78 |
| 4 | [Rh(cod)Cl]₂ (0.5) | (R)-BINAP (1.1) | Toluene | 25 | 85 | 82 |
Table 2: Illustrative Data for Chiral Resolution of Racemic this compound
| Entry | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | ee% of Recovered Amine |
| 1 | (+)-Di-p-toluoyl-tartaric acid | Methanol | 40 | >99 |
| 2 | (-)-Mandelic acid | Ethanol | 35 | 95 |
| 3 | (+)-Camphor-10-sulfonic acid | Isopropanol | 38 | 98 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation
-
To a solution of 2-acetyl-3-bromo-5-chloropyridine (1.0 eq) in an appropriate solvent (e.g., methanol), add the chiral catalyst (e.g., RuCl₂(p-cymene)₂) and the chiral ligand (e.g., (S,S)-TsDPEN).
-
Add a hydrogen source, such as formic acid/triethylamine azeotrope.
-
Stir the reaction mixture at the desired temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral alcohol, which can then be converted to the amine.
Protocol 2: General Procedure for Chiral Resolution
-
Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add a solution of the chiral resolving agent (0.5 eq) in the same solvent.
-
Allow the mixture to stand at room temperature or in a refrigerator to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the free amine, treat the diastereomeric salt with a mild aqueous base (e.g., NaHCO₃) and extract with an organic solvent.
-
Dry the organic layer and concentrate to yield the enantiomerically enriched amine.
-
The mother liquor can be treated similarly to recover the other enantiomer.
Visualizations
Caption: Workflow for Chiral Resolution.
Caption: Troubleshooting Low Enantioselectivity.
"protocol for monitoring the progress of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine reactions by HPLC"
Technical Support Center: HPLC Monitoring of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine Reactions
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for researchers monitoring the synthesis of this compound using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Reaction Monitoring by Reverse-Phase HPLC
This section details a standard methodology for monitoring the reaction progress. Reverse-phase HPLC is a widely used technique for the separation and analysis of aromatic amines.[1][2][3] The method below is a robust starting point that can be optimized for specific reaction mixtures.
1. Sample Preparation
-
Quench Reaction: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it in a larger volume of a suitable solvent (e.g., 1 mL of mobile phase A) to stop the reaction and dilute the sample.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter, which can cause blockages in the HPLC system.[4]
-
Dilution: If necessary, perform a further serial dilution to ensure the analyte concentration is within the linear range of the detector. The final sample solvent should be as close to the initial mobile phase composition as possible to avoid peak distortion.[5]
2. HPLC Instrumentation and Conditions
A standard HPLC system with a UV detector is suitable for this analysis. The conditions provided are a starting point and may require optimization based on your specific reaction components and impurities.
| Parameter | Recommended Setting | Notes |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | A standard C18 column is effective for separating non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps to protonate the amine, reducing peak tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | Acetonitrile is a common organic modifier in reverse-phase HPLC. |
| Gradient Elution | See Table 2 below | A gradient is recommended to ensure elution of all components with good resolution. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. Adjusting flow can optimize resolution.[2] |
| Column Temperature | 30 °C | Maintaining a constant temperature improves retention time reproducibility.[2] |
| Detection Wavelength | 254 nm | The bromochloropyridine ring should have strong UV absorbance. A full UV scan is recommended to find the optimal wavelength. |
| Injection Volume | 5 - 10 µL | Keep the injection volume small and consistent. |
Table 1: HPLC Instrument Parameters
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (ACN) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: Suggested Gradient Elution Program
3. Data Analysis
-
Identification: Identify peaks corresponding to starting materials, intermediates, and the final product by comparing their retention times with those of pure standards.
-
Quantification: Monitor the reaction progress by observing the decrease in the peak area of the starting material(s) and the increase in the peak area of the product over time. The percentage conversion can be calculated using the relative peak areas. For accurate quantification, response factors for each component should be determined.[6]
Visual Workflow for HPLC Monitoring
Caption: Workflow from sample collection to final data analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a C18 column recommended for this analysis? A1: A C18 column has a non-polar stationary phase, which is ideal for retaining and separating the aromatic and moderately polar this compound and its related reactants/impurities in a reverse-phase setup.
Q2: What is the purpose of using formic acid in the mobile phase? A2: The target molecule contains a basic amine group. In neutral or basic conditions, this group can interact with residual silanol groups on the silica-based column packing, leading to poor peak shape (tailing).[7] Adding a small amount of acid, like formic acid, lowers the mobile phase pH, which protonates the amine. This minimizes the unwanted secondary interactions and results in sharper, more symmetrical peaks.
Q3: Can I use methanol instead of acetonitrile? A3: Yes, methanol is another common organic solvent for reverse-phase HPLC. However, it has a different elution strength and may provide different selectivity for your compounds. If you switch to methanol, you will likely need to re-optimize the gradient program.
Q4: How do I determine the retention times for my compounds? A4: The best way is to inject pure standards of your starting materials and the final product (if available) individually. This will allow you to unambiguously assign the retention time for each peak in your reaction mixture chromatogram.
Q5: Is an isocratic method suitable for this analysis? A5: While an isocratic (constant mobile phase composition) method might work if your components have very similar retention times, a gradient method is generally recommended for reaction monitoring.[2] A gradient ensures that both early-eluting (more polar) and late-eluting (more non-polar) compounds are separated effectively within a single run.
Troubleshooting Guide
This guide addresses common problems encountered during HPLC analysis in a question-and-answer format.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| High System Pressure | 1. Blockage in the system (guard column, column frit, tubing).[4][8]2. Mobile phase precipitation (if using buffers).3. Column contamination. | 1. Systematically remove components (column, then guard column) to isolate the blockage.[4]2. If column is blocked, try back-flushing it with a strong solvent. If this fails, replace the frit or the column.3. Ensure mobile phase components are fully miscible and filtered. |
| Fluctuating Pressure / Unstable Baseline | 1. Air bubbles in the pump or detector.[9]2. Leaking pump seals or fittings.3. Inconsistent mobile phase mixing. | 1. Degas mobile phases thoroughly using an inline degasser or sonication.[9]2. Prime the pump to remove any trapped air.[9]3. Check all fittings for leaks. Replace pump seals if necessary. |
| Peak Tailing (Asymmetrical Peaks) | 1. Secondary interactions between the basic amine and acidic silanols on the column.[4][7]2. Column overload (injecting too much sample).3. Column degradation ("voids"). | 1. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% Formic or Trifluoroacetic acid).2. Consider using an ion-pairing reagent (e.g., hexanesulfonic acid) in the mobile phase.[10][11]3. Reduce the sample concentration or injection volume.4. Replace the column if it is old or has been used extensively with aggressive mobile phases. |
| Split or Broad Peaks | 1. Sample solvent is much stronger than the mobile phase.2. Clogged column inlet frit.3. Column void or degradation. | 1. Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) whenever possible.2. Back-flush the column to dislodge particulates from the frit.3. Replace the column if the problem persists. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column equilibration is insufficient. | 1. Prepare fresh mobile phase daily and use a precise method.2. Use a column oven to maintain a constant temperature.3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (typically 10-15 column volumes). |
Table 3: HPLC Troubleshooting Guide
Visual Troubleshooting Guide
Caption: A decision tree for diagnosing common HPLC issues.
References
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. Design of Experiment (DoE) for Optimization of HPLC Conditions for the Simultaneous Fractionation of Seven α-Amylase/Trypsin Inhibitors from Wheat (Triticum aestivum L.) [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. web.vscht.cz [web.vscht.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. helda.helsinki.fi [helda.helsinki.fi]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. mastelf.com [mastelf.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine Derivatives: A Comparative Guide to Analytical Techniques
For researchers and scientists engaged in drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of their work. This guide provides a comparative overview of standard analytical techniques for the structural validation of 1-(3-bromo-5-chloropyridin-2-yl)ethanamine and its derivatives. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors for targeted cancer therapies.[1] Its precise molecular architecture is paramount for its intended biological activity and for meeting stringent regulatory requirements.
The validation process for a novel derivative of this compound typically involves a suite of spectroscopic and analytical methods. Each technique provides unique and complementary information to build a comprehensive and definitive structural assignment. Below, we compare the data obtained from the most crucial of these techniques.
Comparative Analysis of Spectroscopic Data
The primary methods for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive solid-state structure, X-ray Crystallography.
| Analytical Technique | Information Provided | Typical Data for this compound | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. | - Aromatic protons (2H) as distinct signals. - Methine proton (1H) adjacent to the amino group. - Methyl protons (3H) as a doublet. - Amino protons (2H) as a broad singlet. | Excellent for determining the connectivity of the carbon-hydrogen framework. | Can be complex to interpret for molecules with overlapping signals. Does not directly provide molecular weight. |
| ¹³C NMR Spectroscopy | Reveals the number of different types of carbon atoms in a molecule and their electronic environment. | - Six distinct signals for the pyridine ring carbons. - One signal for the methine carbon. - One signal for the methyl carbon. | Complements ¹H NMR by providing a carbon count and information about carbonyls, and other quaternary carbons. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its chemical formula and fragmentation pattern. | - Molecular ion peak (M+) corresponding to the exact mass. - Isotopic pattern characteristic of one bromine and one chlorine atom. | Highly sensitive, requiring only a small amount of sample. Provides the molecular formula with high resolution MS. | Does not provide detailed information about the connectivity of atoms. Isomers can be difficult to distinguish. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles.[2][3][4][5][6] | - Unambiguous confirmation of the connectivity. - Determination of the stereochemistry at the chiral center. | The "gold standard" for absolute structure determination.[2][3][4][5][6] | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for robust structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to specific protons and carbons in the proposed structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or coupled with liquid chromatography).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Observe the molecular ion peak and its isotopic pattern.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion.
-
Use software to calculate the elemental composition based on the exact mass.
-
Compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine and one chlorine atom to confirm the presence of these halogens.
-
X-ray Crystallography
Objective: To obtain the single-crystal X-ray structure for unambiguous determination of the molecular geometry and stereochemistry.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Data Analysis:
-
Analyze the final refined structure to determine bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms.
-
Confirm the connectivity and absolute stereochemistry (if applicable).
-
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized derivative of this compound.
Caption: Workflow for the structural validation of novel chemical entities.
By employing a combination of these powerful analytical techniques, researchers can confidently and accurately determine the structure of this compound derivatives, ensuring the integrity of their research and the safety and efficacy of potential new medicines.
References
Comparative Guide to In Vitro Assay Validation for Compounds Derived from 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assay validation for compounds derived from the scaffold 1-(3-bromo-5-chloropyridin-2-YL)ethanamine. This chemical structure is a key component in the development of a variety of biologically active molecules, including kinase inhibitors for oncology, as well as fungicidal and insecticidal agents for agricultural applications.[1][2][3][4] This document summarizes quantitative data from various studies, details relevant experimental protocols, and presents visual diagrams of key workflows and signaling pathways to facilitate a clear comparison of compound performance and assay methodologies.
Kinase Inhibitor Activity
Derivatives of this compound, particularly those incorporating pyrazole and pyridine moieties, have demonstrated significant potential as kinase inhibitors.[5][6][7][8][9] These compounds are frequently evaluated for their ability to inhibit specific kinases that are implicated in cancer cell proliferation and survival, such as Aurora kinases, Fibroblast Growth Factor Receptors (FGFRs), and Janus kinases (JAKs).[5][6][8][10][11]
Comparative In Vitro Kinase Inhibition Data
The following table summarizes the in vitro inhibitory activity of various compounds containing the core 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole structure against different kinases. It is important to note that direct comparison of IC50 values should be done with caution due to variations in assay conditions across different studies.
| Compound ID | Target Kinase | Assay Type | ATP Concentration | IC50 (nM) | Reference |
| Compound 7n | FGFR1 | Biochemical | Not Specified | 7 | [12] |
| Compound 7n | FGFR2 | Biochemical | Not Specified | 9 | [12] |
| Compound 7n | FGFR3 | Biochemical | Not Specified | 25 | [12] |
| AT9283 | Aurora A | Biochemical | Not Specified | ~3 | [13] |
| AT9283 | Aurora B | Biochemical | Not Specified | ~3 | [13] |
| P-6 | Aurora-A | Kinase Inhibition Assay | Not Specified | 110 | [5] |
| Compound 3f | JAK1 | Enzyme Inhibition | Not Specified | 3.4 | [14] |
| Compound 3f | JAK2 | Enzyme Inhibition | Not Specified | 2.2 | [14] |
| Compound 3f | JAK3 | Enzyme Inhibition | Not Specified | 3.5 | [14] |
| Compound 12b | JAK1 | Enzyme Assay | 1 mM | 387 | [10] |
| Compound 12b | JAK2 | Enzyme Assay | 1 mM | 6850 | [10] |
| Compound 12 | PIM-1 | Kinase Inhibition Assay | Not Specified | 14.3 | [11] |
| Staurosporine (Control) | PIM-1 | Kinase Inhibition Assay | Not Specified | 16.7 | [11] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is a common method for quantifying kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
Test compounds (dissolved in DMSO)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Compound Plating: Add 1 µL of test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.
Signaling Pathway Diagram: Kinase Inhibition
Fungicidal Activity
Compounds containing the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide scaffold have also been investigated for their fungicidal properties.[3] These are often tested against a panel of pathogenic fungi to determine their minimum inhibitory concentration (MIC).
Comparative In Vitro Fungicidal Activity
| Compound ID | Fungal Strain | Assay Method | MIC (µg/mL) | Reference |
| Compound 3b | Candida albicans | Broth Microdilution | 25 | [1] |
| Miconazole (Control) | Candida albicans | Broth Microdilution | 25 | [1] |
| Compound 3 | Candida albicans | Disk Diffusion | - | [15] |
| Compound 5b | Candida albicans | Disk Diffusion | - | [15] |
| Fluconazole (Control) | Candida albicans | Disk Diffusion | - | [15] |
| Compound 3 | Aspergillus niger | Disk Diffusion | - | [15] |
| Compound 5b | Aspergillus niger | Disk Diffusion | - | [15] |
| Fluconazole (Control) | Aspergillus niger | Disk Diffusion | - | [15] |
Note: Data from disk diffusion assays is often qualitative (zone of inhibition) and not directly comparable to MIC values.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test
This method is a standardized procedure for determining the MIC of an antifungal agent.
Materials:
-
Fungal isolates
-
Test compounds (dissolved in DMSO)
-
Standard antifungal control (e.g., Fluconazole)
-
RPMI-1640 medium
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of fungal conidia or yeast cells in RPMI-1640.
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds and control antifungal in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, determined visually or by spectrophotometry.
Insecticidal Activity
The this compound scaffold is also a component of certain insecticidal compounds, acting on various insect pests.[2][4]
Comparative In Vitro Insecticidal Activity
| Compound ID | Insect Species | Assay Method | LC50 (µg/mL) | Reference |
| Compound 7d | Culex pipiens pallens (larvae) | Larvicidal Assay | < 2 (100% mortality) | [16] |
| Rynaxypyr™ (Control) | Culex pipiens pallens (larvae) | Larvicidal Assay | < 2 (100% mortality) | [16] |
| Compound 7l | Mythimna separata | Leaf Dipping | > 10 (80% mortality) | [16] |
| Compound IIIb | Plutella xylostella | Not Specified | 3-fold more potent than Chlorantraniliprole | [2] |
| Chlorantraniliprole (Control) | Mythimna separata | Not Specified | 0.16 | [2] |
Experimental Protocol: Larvicidal Bioassay (Leaf Dipping Method)
This protocol is used to assess the toxicity of a compound to leaf-eating insect larvae.
Materials:
-
Insect larvae (e.g., Mythimna separata)
-
Fresh leaves (e.g., cabbage)
-
Test compounds (dissolved in an appropriate solvent)
-
Petri dishes
Procedure:
-
Compound Preparation: Prepare different concentrations of the test compound.
-
Leaf Treatment: Dip fresh leaves into the test solutions for a few seconds and allow them to air dry.
-
Exposure: Place the treated leaves in petri dishes and introduce a known number of insect larvae.
-
Incubation: Maintain the petri dishes under controlled conditions (temperature, humidity, light).
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage of mortality and determine the LC50 (lethal concentration required to kill 50% of the population).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Discovery of Câ5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Insecticides Derived from 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine and Alternative Chemistries
A comprehensive analysis of Cyclaniliprole in comparison to leading neonicotinoid, pyrethroid, and organophosphate insecticides, supported by experimental data and detailed methodologies.
This guide provides a comparative assessment of the efficacy of insecticides derived from 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine, with a primary focus on the diamide insecticide, Cyclaniliprole. The performance of Cyclaniliprole is evaluated against established insecticides from different chemical classes: the neonicotinoid imidacloprid, the pyrethroid cypermethrin, and the organophosphate chlorpyrifos. This comparison is based on quantitative data from various scientific studies, targeting several economically significant agricultural pests. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of findings. Furthermore, signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms of action and methodologies.
Efficacy Comparison of Insecticides
The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for Cyclaniliprole and the selected comparator insecticides against various insect pests. Lower values indicate higher toxicity and therefore greater efficacy.
Table 1: Comparative LC50 Values (mg/L or ppm) of Insecticides Against Various Insect Pests
| Insect Pest | Cyclaniliprole | Imidacloprid | Cypermethrin | Chlorpyrifos |
| Myzus persicae (Green Peach Aphid) | - | 2.619[1][2] | - | - |
| Bemisia tabaci (Sweetpotato Whitefly) | Lower Efficacy | 1.847[3] | - | 9.92 (mg/m²)[4] |
| Spodoptera exigua (Beet Armyworm) | - | - | 146[5] | 175[5] |
| Plutella xylostella (Diamondback Moth) | - | - | 3049.12[6] | - |
| Frankliniella occidentalis (Western Flower Thrips) | - | - | - | - |
Note: Data for Cyclaniliprole against some of these specific pests in a directly comparative context with the other three insecticides was limited in the reviewed literature. A study on Bemisia tabaci indicated lower levels of control with cyclaniliprole compared to cyantraniliprole, dinotefuran, and flupyradifurone[7]. A related diamide, cyantraniliprole, showed LC50 values ranging from 33.4 to 109.2 mg/L for Frankliniella occidentalis larvae[8].
Table 2: Comparative Mortality Data of Insecticides Against Various Insect Pests
| Insect Pest | Insecticide | Mortality (%) | Exposure Time |
| Plutella xylostella | Chlorantraniliprole (Diamide) | ≥80 | 48 hours |
| Plutella xylostella | Cyantraniliprole (Diamide) | ≥80 | 48 hours |
| Plutella xylostella | Bifenthrin (Pyrethroid) | ≥80 | 48 hours |
| Spodoptera frugiperda | Chlorantraniliprole (Diamide) | 100 | 24 hours |
| Spodoptera frugiperda | Cypermethrin + Chlorpyrifos | 62.39 | 24 hours |
| Bemisia tabaci | Cyantraniliprole (Diamide) | 88 (high dose) | 24 hours |
| Bemisia tabaci | Cyclaniliprole | Lower than Cyantraniliprole | 24 hours |
Note: Data is sourced from studies that may have used different experimental setups[7][9][10].
Experimental Protocols
This section details the methodologies for key experiments cited in the efficacy comparison.
Leaf-Dip Bioassay for Sucking Insects (e.g., Bemisia tabaci, Myzus persicae)
This method is commonly used to determine the toxicity of systemic insecticides.
Protocol:
-
Insect Rearing: Maintain insect populations on suitable host plants in a controlled environment (e.g., 25±2°C, 60±5% relative humidity, 14:10 light:dark photoperiod).
-
Insecticide Preparation: Prepare serial dilutions of the test insecticides in distilled water containing a surfactant (e.g., 0.1% Tween-80) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Excise fresh, unsprayed leaves from the host plant. Dip each leaf into a designated insecticide solution for 10-20 seconds with gentle agitation. Control leaves are dipped in the surfactant solution without the insecticide.
-
Drying: Allow the treated leaves to air-dry on a paper towel for approximately one hour.
-
Exposure: Place the air-dried leaves in a petri dish containing a layer of agar (1-1.5%) to maintain leaf turgidity. Introduce a known number of adult insects (e.g., 20-30) into each petri dish and seal it with a ventilated lid.
-
Incubation: Keep the petri dishes in a controlled environment chamber under the same conditions as insect rearing.
-
Mortality Assessment: Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate LC50 values and their 95% confidence intervals using probit analysis.
Topical Application Bioassay for Chewing and Sucking Insects
This method determines the contact toxicity of an insecticide.
Protocol:
-
Insect Rearing: Rear insects on an artificial diet or host plants under controlled conditions.
-
Insecticide Preparation: Dissolve technical-grade insecticides in a volatile solvent like acetone to prepare a range of concentrations.
-
Insect Immobilization: Anesthetize adult or larval insects of a uniform age and size using carbon dioxide or by chilling them on a cold plate.
-
Application: Use a micro-applicator to apply a precise volume (e.g., 0.2-1 µL) of the insecticide solution to the dorsal thorax of each immobilized insect. Control insects are treated with the solvent only.
-
Recovery and Observation: Place the treated insects in clean containers with a food source and maintain them under controlled environmental conditions.
-
Mortality Assessment: Assess mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Analyze the data using probit analysis to determine the LD50 values and their confidence limits.
Diet Incorporation Bioassay for Chewing Insects (e.g., Spodoptera frugiperda)
This method evaluates the oral toxicity of an insecticide.
Protocol:
-
Insect Rearing: Rear larvae on a standard artificial diet.
-
Insecticide-Diet Preparation: Prepare the artificial diet and cool it to approximately 50-60°C. Add the test insecticide at various concentrations to the diet and mix thoroughly. Pour the treated diet into the wells of a multi-well bioassay tray and allow it to solidify. A control diet without the insecticide is also prepared.
-
Exposure: Place one larva of a specific instar (e.g., third instar) into each well of the bioassay tray.
-
Incubation: Seal the trays and incubate them under controlled conditions.
-
Mortality Assessment: Record larval mortality after a set period (e.g., 5-7 days).
-
Data Analysis: Calculate LC50 values using probit analysis.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the modes of action of Cyclaniliprole and the comparator insecticides.
Caption: Mode of action of Cyclaniliprole (a diamide insecticide).
Caption: Mode of action of Imidacloprid (a neonicotinoid insecticide).
Caption: Mode of action of Cypermethrin (a pyrethroid insecticide).
Caption: Mode of action of Chlorpyrifos (an organophosphate insecticide).
Experimental Workflow
The following diagram outlines a typical workflow for conducting an insecticide bioassay.
Caption: General workflow for an insecticide bioassay.
References
- 1. lnppswu.com [lnppswu.com]
- 2. xbgjxt.swu.edu.cn [xbgjxt.swu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. onehealthjournal.org [onehealthjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Fumigant Toxicity of Essential Oils against Frankliniella occidentalis and F. insularis (Thysanoptera: Thripidae) as Affected by Polymer Release and Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jes [jes.kglmeridian.com]
- 8. Cyantraniliprole: a valuable tool for Frankliniella occidentalis (Pergande) management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"benchmarking the stability of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine against similar compounds"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected stability of 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine and two structurally similar, commercially available compounds: 2-Amino-3-bromo-5-chloropyridine and 3-Bromo-5-chloropyridine. Due to the absence of direct experimental stability data for this compound in publicly accessible literature, this guide focuses on providing a framework for stability assessment. This is achieved through a qualitative comparison based on the known reactivity of related chemical moieties and a detailed, standardized experimental protocol for forced degradation studies.
Introduction to Compound Stability
The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. These studies typically involve subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light.
Qualitative Stability Comparison
The table below summarizes the expected stability of the target compound and its analogues based on general principles of organic chemistry and available data on related structures. The presence of an ethylamine side chain in this compound, an amino group in 2-Amino-3-bromo-5-chloropyridine, and the halogenated pyridine core common to all three will likely influence their degradation profiles. Halogenated pyridines are known to be susceptible to photolytic degradation, and the presence of amino groups can affect their reactivity towards oxidation and hydrolysis.
| Compound | Structure | Expected Stability Profile |
| This compound | The ethylamine side chain may be susceptible to oxidation and could influence the compound's basicity and solubility, thereby affecting its hydrolytic stability. The bromo-chloro-pyridine ring is expected to be sensitive to photolytic degradation. | |
| 2-Amino-3-bromo-5-chloropyridine | The primary amino group directly attached to the pyridine ring may be more susceptible to oxidation compared to the ethylamine side chain. The overall stability profile is likely to be influenced by the interplay between the amino group and the halogenated aromatic ring. | |
| 3-Bromo-5-chloropyridine | Lacking an amino or ethylamine substituent, this compound may exhibit greater stability towards oxidation and acid/base-catalyzed hydrolysis. However, the halogenated pyridine core remains a potential site for photodegradation. |
Experimental Protocols for Forced Degradation Studies
To empirically determine and compare the stability of these compounds, a standardized forced degradation study should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
General Preparation
-
Stock Solution Preparation: Prepare a stock solution of each compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
Stress Conditions
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 N Hydrochloric Acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N Sodium Hydroxide.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with 0.1 N Sodium Hydroxide.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N Hydrochloric Acid.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% Hydrogen Peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent to prepare the working solution.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound (100 µg/mL in a suitable solvent) to UV light (254 nm) and visible light (as per ICH Q1B guidelines).
-
Maintain a control sample protected from light.
-
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from its degradation products.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the maximum absorbance of the parent compounds.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the proposed stability benchmarking study.
Caption: Workflow for Comparative Stability Benchmarking.
Conclusion
Safety Operating Guide
Personal protective equipment for handling 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification |
| Eye & Face Protection | Safety glasses with side-shields or tightly fitting safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses if there is a splash hazard[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Must satisfy EU Directive 89/686/EEC and the standard EN 374. Inspect gloves before use and use proper removal technique[3][4][5]. |
| Body Protection | Laboratory coat | A Nomex® lab coat is recommended, worn over cotton clothing. Ensure the coat is buttoned and fits properly[6]. |
| Respiratory Protection | Dust mask or respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. Required when handling large quantities or when dust/aerosols may be generated[2][3]. |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot[1][6]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a well-ventilated work area, preferably a certified chemical fume hood, is operational before handling the compound.[3][4][5]
-
Confirm that an eyewash station and safety shower are readily accessible.[7][8]
-
Assemble all necessary PPE and inspect it for integrity.
-
Have spill containment materials (e.g., absorbent pads, sand) and a designated waste container available.
2. Handling the Compound:
3. Storage:
Emergency First Aid Procedures
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][7][10]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[3][4][7]
-
In case of eye contact: Rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][7]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][10]
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials in a suitable, closed, and labeled container.[3] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3][9] Do not allow the product to enter drains or sewer systems.[3][9]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[3]
Safe Handling Workflow
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. echemi.com [echemi.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
